molecular formula C₄₂H₄₇N₉O₂ B1142701 Gleevec N-(4-((4-Methylpiperazin-1-yl)methyl)benzaldehyd) CAS No. 1356565-46-2

Gleevec N-(4-((4-Methylpiperazin-1-yl)methyl)benzaldehyd)

Katalognummer: B1142701
CAS-Nummer: 1356565-46-2
Molekulargewicht: 709.88
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is widely used in scientific research, particularly in the fields of:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The compound exerts its effects by modulating kinase activity. It binds to specific kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This mechanism is crucial in cancer research, where kinase inhibitors are used to target and inhibit the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a valuable tool in research and drug development .

Biologische Aktivität

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, a derivative of imatinib (Gleevec), is an important compound in cancer therapy, particularly for chronic myeloid leukemia (CML). This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

  • Chemical Name : Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
  • CAS Number : 1356565-46-2
  • Molecular Formula : C42H47N9O2
  • Molecular Weight : 709.88 g/mol
  • Purity : >95% (HPLC) .

Gleevec primarily functions as a tyrosine kinase inhibitor , specifically targeting the BCR-ABL fusion protein that is constitutively active in CML cells. It also inhibits other kinases, including:

  • Platelet-Derived Growth Factor Receptor (PDGF-R)
  • c-KIT

These interactions lead to the inhibition of signaling pathways that promote cell proliferation and survival in malignant cells . The compound's ability to downregulate telomerase activity has also been implicated in its antineoplastic effects .

Antitumor Activity

Research indicates that Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings regarding its potency:

Cell Line IC50 (µM) Activity
K562 (CML)0.56Significant proliferation inhibition
HCT116 (Colon Cancer)0.64Antiproliferative effects observed
MM1.S (Multiple Myeloma)0.64Strong antiproliferative activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows promising results against both BCR-ABL positive and negative cell lines, suggesting a broader therapeutic potential beyond CML .

Case Studies

  • K562 Cell Line Study :
    A study demonstrated that treatment with Gleevec N-4 resulted in a 57% decrease in proliferation at 0.68 µM and a 74% decrease at 6.8 µM, highlighting its effectiveness against CML cells .
  • In Vivo Efficacy :
    In mouse models, Gleevec derivatives have shown significant tumor growth inhibition, with one study reporting a TGI (tumor growth inhibition) of 66.1% for a related compound .
  • Combination Therapies :
    Research has explored the use of Gleevec N-4 in combination with other agents to overcome resistance mechanisms in CML and other malignancies. The results suggest enhanced efficacy when combined with metabolic inhibitors targeting glucose metabolism pathways .

Eigenschaften

CAS-Nummer

1356565-46-2

Molekularformel

C₄₂H₄₇N₉O₂

Molekulargewicht

709.88

Synonyme

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.